Cas no 127906-01-8 (1-{2-[(2,4-dimethoxyphenyl)sulfanyl]phenyl}methanamine (2E)-but-2-enedioate)

1-{2-[(2,4-dimethoxyphenyl)sulfanyl]phenyl}methanamine (2E)-but-2-enedioate structure
127906-01-8 structure
Product name:1-{2-[(2,4-dimethoxyphenyl)sulfanyl]phenyl}methanamine (2E)-but-2-enedioate
CAS No:127906-01-8
MF:C19H21NO6S
MW:391.438144445419
CID:1222428
PubChem ID:6449751

1-{2-[(2,4-dimethoxyphenyl)sulfanyl]phenyl}methanamine (2E)-but-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • 1-{2-[(2,4-dimethoxyphenyl)sulfanyl]phenyl}methanamine (2E)-but-2-enedioate
    • (E)-but-2-enedioic acid,[2-(2,4-dimethoxyphenyl)sulfanylphenyl]methanamine
    • Benzenemethanamine, 2-((2,4-dimethoxyphenyl)thio)-, (Z)-2-butenedioate (1:1)
    • 127906-01-8
    • 2-((2,4-Dimethoxyphenyl)thio)benzenemethanamine (Z)-2-butenedioate (1:1)
    • Inchi: InChI=1S/C15H17NO2S.C4H4O4/c1-17-12-7-8-15(13(9-12)18-2)19-14-6-4-3-5-11(14)10-16;5-3(6)1-2-4(7)8/h3-9H,10,16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: LUKVGHLDTUYFJA-WLHGVMLRSA-N
    • SMILES: COC1=CC(=C(C=C1)SC2=CC=CC=C2CN)OC.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 391.10903
  • Monoisotopic Mass: 391.10895856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 384
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • PSA: 119.08

1-{2-[(2,4-dimethoxyphenyl)sulfanyl]phenyl}methanamine (2E)-but-2-enedioate Related Literature

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